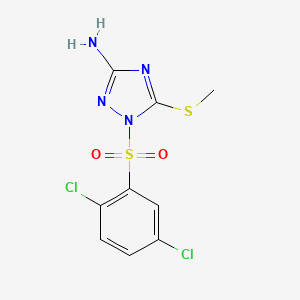

1-((2,5-Dichlorophenyl)sulfonyl)-5-methylthio-1,2,4-triazole-3-ylamine

Description

1-((2,5-Dichlorophenyl)sulfonyl)-5-methylthio-1,2,4-triazole-3-ylamine is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorophenyl group, a sulfonyl group, a methylthio group, and a triazole ring

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)sulfonyl-5-methylsulfanyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N4O2S2/c1-18-9-13-8(12)14-15(9)19(16,17)7-4-5(10)2-3-6(7)11/h2-4H,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVVESUPJYOTLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Dichlorophenyl)sulfonyl)-5-methylthio-1,2,4-triazole-3-ylamine typically involves multiple steps, starting with the preparation of the triazole ring One common method involves the cyclization of appropriate precursors under controlled conditions The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like triethylamine or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Sulfonylation at N1

The sulfonyl group is introduced via nucleophilic substitution using a sulfonyl chloride. For the 2,5-dichlorophenylsulfonyl moiety:

-

Reagents : 2,5-Dichlorobenzenesulfonyl chloride reacts with the triazole amine under basic conditions (e.g., pyridine) to form the sulfonamide bond .

-

Conditions : Room temperature, 12–24 hours, yields ~26–91% depending on steric and electronic factors .

Functionalization of the Amine Group

The 3-amino group can undergo further reactions:

-

Acylation : Reacts with acyl chlorides to form amides.

-

Diazo Coupling : Forms diazenyl derivatives under oxidative conditions (e.g., with tetrachlorobenzoquinone) .

Key Mechanistic Insight :

The Eschenmoser coupling reaction (via CT-complex intermediates) is effective for introducing diazenyl groups to triazolethiones .

Stability and Reactivity Considerations

-

Metabolic Stability : Sulfonamide derivatives of 1,2,4-triazoles exhibit moderate-to-high metabolic stability in hepatic microsomes (e.g., t1/2 > 40 min in human liver microsomes) .

-

Electrophilic Susceptibility : The methylthio group may undergo oxidation to sulfoxide or sulfone derivatives under strong oxidizing conditions (e.g., H2O2/CH3COOH) .

Biological Activity Correlations

While specific data for this compound are unavailable, structurally related 1-sulfonyl-1,2,4-triazoles demonstrate:

-

Antiviral Activity : EC50 values in the low micromolar range against Yellow Fever Virus (YFV) .

-

hERG Inhibition : Generally low affinity (IC50 > 10 μM), reducing cardiotoxicity risks .

Synthetic Challenges and Optimization

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that derivatives of 1,2,4-triazoles possess minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics such as ciprofloxacin and vancomycin .

| Compound | Target Bacteria | MIC (μg/mL) | Comparison |

|---|---|---|---|

| 1-((2,5-Dichlorophenyl)sulfonyl)-5-methylthio-1,2,4-triazole-3-ylamine | MRSA | 0.25 - 1 | Comparable to chloramphenicol |

| Ciprofloxacin | MRSA | 2.96 | Reference |

Antifungal Properties

The antifungal activity of triazole derivatives is well-documented. The compound has been evaluated for its efficacy against fungal pathogens, showing promising results in inhibiting growth and proliferation. The structure-activity relationship (SAR) studies suggest that modifications on the triazole ring can enhance antifungal potency .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of 1,2,4-triazole derivatives. The compound has been shown to exhibit antiangiogenic activity and cytotoxic effects on various cancer cell lines. For instance, modifications to the triazole scaffold have led to compounds that demonstrate dual anticancer activity against different types of tumors .

| Study Focus | Cell Lines Tested | Activity Observed |

|---|---|---|

| Antiangiogenic Effects | Various cancer cell lines | Significant inhibition of angiogenesis |

| Cytotoxicity Evaluation | Breast cancer cells | IC50 values indicating potent cytotoxicity |

Mechanism of Action

The mechanism of action of 1-((2,5-Dichlorophenyl)sulfonyl)-5-methylthio-1,2,4-triazole-3-ylamine involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The triazole ring and sulfonyl group play crucial roles in the binding affinity and specificity of the compound. Pathways involved may include inhibition of kinases or proteases, which are critical in various disease processes.

Comparison with Similar Compounds

Similar Compounds

- 1-((2,4-Dichlorophenyl)sulfonyl)-5-methylthio-1,2,4-triazole-3-ylamine

- 1-((2,5-Difluorophenyl)sulfonyl)-5-methylthio-1,2,4-triazole-3-ylamine

- 1-((2,5-Dichlorophenyl)sulfonyl)-5-ethylthio-1,2,4-triazole-3-ylamine

Uniqueness

1-((2,5-Dichlorophenyl)sulfonyl)-5-methylthio-1,2,4-triazole-3-ylamine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its reactivity in substitution reactions, while the sulfonyl and triazole groups contribute to its potential as an enzyme inhibitor. This combination of features makes it a valuable compound for research and development in various scientific fields.

Biological Activity

1-((2,5-Dichlorophenyl)sulfonyl)-5-methylthio-1,2,4-triazole-3-ylamine (CAS: 497083-26-8) is a compound of significant interest due to its potential biological activities, particularly in the fields of antifungal and antibacterial applications. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C9H8Cl2N4O2S2

- Molar Mass : 339.22 g/mol

- Structure : The compound contains a triazole ring substituted with a sulfonyl group and a methylthio group, which is crucial for its biological activity.

Antifungal Activity

Research indicates that compounds containing the triazole moiety exhibit notable antifungal properties. The compound has been evaluated for its efficacy against various plant pathogenic fungi.

Key Findings:

- Efficacy Against Fungi : In a study assessing antifungal activity, this compound was found to exhibit significant antifungal activity against several strains, including Botrytis cinerea and Colletotrichum mandshurica.

- EC50 Values : The compound demonstrated effective EC50 values comparable to standard fungicides. For instance, it showed an EC50 of 5.21 µg/mL against B. cinerea, indicating strong antifungal potential .

Antibacterial Activity

The antibacterial properties of triazole derivatives have garnered attention due to their lower toxicity and higher efficacy compared to traditional antibiotics.

Research Insights:

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Triazole Ring | Essential for antifungal action; mimics natural substrates of fungal enzymes. |

| Sulfonyl Group | Enhances solubility and bioavailability. |

| Methylthio Group | Increases lipophilicity aiding in cellular uptake. |

Case Studies

Several studies have highlighted the potential applications of this compound:

- Fungicidal Activity : In a comparative study with commercial fungicides like hymexazol, the compound exhibited superior or comparable efficacy against various fungal pathogens .

- Potential Agrochemical Applications : Given its potent antifungal properties, this compound could serve as a lead candidate for developing new agrochemicals aimed at crop protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.